4-(Acetylamino)-2-nitrobenzoic acid
Overview
Description
"4-(Acetylamino)-2-nitrobenzoic acid" is a chemical compound with potential applications in various fields including pharmaceuticals. It has been the subject of research for its molecular structure and chemical properties.
Synthesis Analysis
Synthesis of compounds related to 4-(Acetylamino)-2-nitrobenzoic acid often involves multistep reactions. For instance, a study described the synthesis of related compounds through steps like esterification, nitration, catalytic hydrogenation, alkylation, acylation, and hydrolysis, starting with raw materials like m-hydroxybenzoic acid (Hu, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, Jedrzejas et al. (1995) analyzed the molecule of a similar compound, noting the dihedral angles of the substituent groups with respect to the planar phenyl moiety (Jedrzejas et al., 1995).
Chemical Reactions and Properties
The reactivity of these compounds includes reactions such as esterification, nitration, and acylation. The nature of the substituents significantly influences the outcome of these reactions, as demonstrated by Heppell and Al‐Rawi (2014) in their study on quinazolin-4-ones synthesized from related aminobenzoic acids (Heppell & Al‐Rawi, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are important for their practical applications. Kam et al. (2020) explored the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, noting its physical properties like color and solubility (Kam et al., 2020).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards other compounds are crucial. For instance, Lemmerer et al. (2010) studied the pharmaceutical co-crystal of a related compound, analyzing its chemical interactions and stability (Lemmerer et al., 2010).
Scientific Research Applications
Influenza Virus Research
4-(Acetylamino)-2-nitrobenzoic acid, as a part of a larger compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been investigated for its potential as an inhibitor for the influenza virus neuraminidase protein. The molecule forms hydrogen-bonded dimers and its crystal structure is stabilized by intermolecular hydrogen bonding, making it a subject of interest in antiviral research (Jedrzejas et al., 1995).
Synthesis of Quinazolin-4-ones
Research indicates that derivatives of 4-(Acetylamino)-2-nitrobenzoic acid have been used in the synthesis of novel quinazolin-4-ones. The nature of the substituent at position 4 significantly influences the outcome of cyclisation reactions, making these derivatives valuable in the field of organic chemistry (Heppell & Al-Rawi, 2014).
Polybenzimidazoles Synthesis
N-(4,5-dichloro-2-nitrophenyl)acetamide, closely related to 4-(Acetylamino)-2-nitrobenzoic acid, has been used in the synthesis of new AB-type monomers for polybenzimidazoles, indicating its potential application in polymer chemistry and materials science (Begunov & Valyaeva, 2015).
Derivative Preparation in Chemistry
Studies on 4-acetylamino-2-nitrotoluene, a compound related to 4-(Acetylamino)-2-nitrobenzoic acid, highlight its use in preparing various acetylated, reduced, and oxidized derivatives, playing a significant role in chemical synthesis processes (Mori et al., 1986).
Enzyme Assays
4-(Acetylamino)-2-nitrobenzoic acid derivatives have been utilized in the development of fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays. This application is particularly relevant in biochemistry and pharmacology (Maeda et al., 2005).
Mycobacterium Tuberculosis Research
Derivatives of 4-(Acetylamino)-2-nitrobenzoic acid have been evaluated for their potential in discriminating Mycobacterium tuberculosis complex from other mycobacteria, indicating its use in medical microbiology and infectious disease research (Rastogi et al., 1989).
Safety And Hazards
Specific safety and hazard information for 4-(Acetylamino)-2-nitrobenzoic acid is not available in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions of research or applications involving 4-(Acetylamino)-2-nitrobenzoic acid are not specified in the search results. However, the use of acetylamino compounds in various fields, such as medicine, cosmetics, food and textile industries, agriculture, etc., has been suggested3.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of 4-(Acetylamino)-2-nitrobenzoic acid. For more detailed information, further research or consultation with a chemistry professional may be necessary.
properties
IUPAC Name |
4-acetamido-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-7(9(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOLPCSICJNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175922 | |
Record name | NSC 202381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)-2-nitrobenzoic acid | |
CAS RN |
21573-29-5 | |
Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC202381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 202381 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6L2ZS2CPC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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